2,4-Difluoro-5-(pyridin-3-yl)pyrimidine
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Overview
Description
2,4-Difluoro-5-(pyridin-3-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with two fluorine atoms at positions 2 and 4, and a pyridine ring at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(pyridin-3-yl)pyrimidine typically involves the reaction of appropriate pyridine and pyrimidine precursors under specific conditions. One common method includes the use of fluorinated pyridine derivatives, which are synthesized through diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another method involves the fluorination of pyridine using aluminum fluoride and copper fluoride at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used to replace the fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
2,4-Difluoro-5-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Agrochemicals: It is employed in the synthesis of agrochemical products, including herbicides and pesticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable electronic properties.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also features a fluorinated pyridine ring and is used in similar applications.
Uniqueness
2,4-Difluoro-5-(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with tailored properties for various applications.
Properties
Molecular Formula |
C9H5F2N3 |
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Molecular Weight |
193.15 g/mol |
IUPAC Name |
2,4-difluoro-5-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C9H5F2N3/c10-8-7(5-13-9(11)14-8)6-2-1-3-12-4-6/h1-5H |
InChI Key |
FHFAMJYVCQUMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N=C2F)F |
Origin of Product |
United States |
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